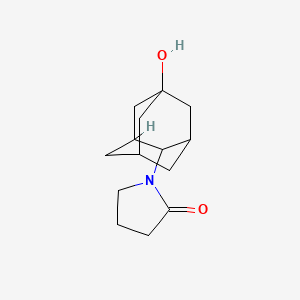![molecular formula C25H18N6O10 B12465150 N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve nitration. Subsequent steps may involve the coupling of the nitrated intermediates with other aromatic compounds through reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE has several applications in scientific research:
作用机制
The mechanism by which N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE exerts its effects involves interactions with various molecular targets. The nitro groups and aromatic rings allow it to participate in electron transfer reactions and form stable complexes with proteins and other biomolecules. These interactions can modulate enzyme activity and affect cellular processes .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrodiphenylamine: Used as a chromogenic chemosensor and in the study of organic reactions.
Uniqueness
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is unique due to its complex structure, which combines multiple nitro groups and aromatic rings, providing it with distinct chemical properties and a wide range of applications in various scientific fields .
属性
分子式 |
C25H18N6O10 |
|---|---|
分子量 |
562.4 g/mol |
IUPAC 名称 |
N-[2-[[2-(2,4-dinitroanilino)phenoxy]methoxy]phenyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C25H18N6O10/c32-28(33)16-9-11-18(22(13-16)30(36)37)26-20-5-1-3-7-24(20)40-15-41-25-8-4-2-6-21(25)27-19-12-10-17(29(34)35)14-23(19)31(38)39/h1-14,26-27H,15H2 |
InChI 键 |
FABMVQCKAKZQNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCOC3=CC=CC=C3NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)

![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)
![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)



![1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465152.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)
